(S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE (S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE
Brand Name: Vulcanchem
CAS No.: 126587-35-7
VCID: VC0150531
InChI: InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

(S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE

CAS No.: 126587-35-7

Main Products

VCID: VC0150531

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

(S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE - 126587-35-7

CAS No. 126587-35-7
Product Name (S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Standard InChIKey SRVJJSKMYILGAM-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
PubChem Compound 11107667
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator